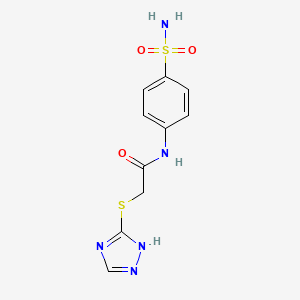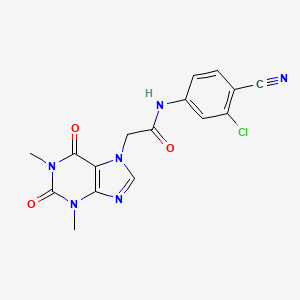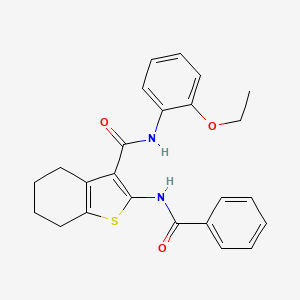![molecular formula C11H12N4O B11668301 3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(Z)-[(3,5-Diméthyl-4H-1,2,4-triazol-4-YL)imino]méthyl]phénol est un composé chimique qui présente un cycle triazole, un cycle à cinq membres contenant trois atomes d'azote
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[(Z)-[(3,5-Diméthyl-4H-1,2,4-triazol-4-YL)imino]méthyl]phénol implique généralement la réaction du 3,5-diméthyl-4H-1,2,4-triazole avec un aldéhyde approprié en conditions acides ou basiques pour former la liaison imine. Les conditions réactionnelles comprennent souvent :
Solvant : Les solvants courants comprennent l'éthanol, le méthanol ou l'acétonitrile.
Catalyseur : Des catalyseurs acides comme l'acide chlorhydrique ou l'acide sulfurique, ou des catalyseurs basiques comme l'hydroxyde de sodium.
Température : La réaction est généralement réalisée à température ambiante ou à des températures légèrement élevées (par exemple, 50-60 °C).
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour un contrôle précis des paramètres réactionnels est également courante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[(Z)-[(3,5-Diméthyl-4H-1,2,4-triazol-4-YL)imino]méthyl]phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénolique peut être oxydé pour former des quinones.
Réduction : La liaison imine peut être réduite pour former des amines.
Substitution : Le groupe hydroxyle phénolique peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits
Oxydation : Quinones.
Réduction : Amines.
Substitution : Phénols alkylés ou acylés.
Applications De Recherche Scientifique
Le 3-[(Z)-[(3,5-Diméthyl-4H-1,2,4-triazol-4-YL)imino]méthyl]phénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated pour son potentiel comme inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés antimicrobiennes et antifongiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-[(Z)-[(3,5-Diméthyl-4H-1,2,4-triazol-4-YL)imino]méthyl]phénol implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le cycle triazole peut se coordonner avec des ions métalliques, affectant l'activité des métalloenzymes. La liaison imine peut également interagir avec des sites nucléophiles sur les protéines, conduisant à l'inhibition de l'activité enzymatique.
Mécanisme D'action
The mechanism of action of 3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The imine linkage can also interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Composés similaires
3,5-Diméthyl-4H-1,2,4-triazole : Un précurseur dans la synthèse du composé cible.
4-(3,5-Diméthyl-4H-1,2,4-triazol-4-yl)pipéridine : Un autre composé présentant le cycle triazole.
Acide 3,5-di(4H-1,2,4-triazol-4-yl)benzoïque : Contient plusieurs cycles triazoles.
Unicité
Le 3-[(Z)-[(3,5-Diméthyl-4H-1,2,4-triazol-4-YL)imino]méthyl]phénol est unique en raison de sa combinaison d'un cycle triazole et d'un groupe phénolique, qui confère une réactivité chimique distincte et une activité biologique potentielle. Cette combinaison ne se retrouve pas couramment dans d'autres composés similaires, ce qui en fait une cible précieuse pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H12N4O |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-[(Z)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H12N4O/c1-8-13-14-9(2)15(8)12-7-10-4-3-5-11(16)6-10/h3-7,16H,1-2H3/b12-7- |
Clé InChI |
IZHPNYOASSSBIR-GHXNOFRVSA-N |
SMILES isomérique |
CC1=NN=C(N1/N=C\C2=CC(=CC=C2)O)C |
SMILES canonique |
CC1=NN=C(N1N=CC2=CC(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)
![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)

![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)
![2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11668276.png)
![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

